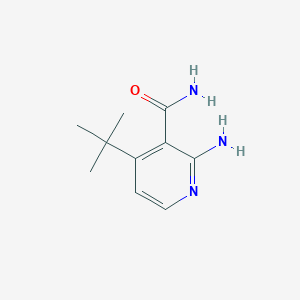

2-Amino-4-(tert-butyl)nicotinamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H15N3O |

|---|---|

Molecular Weight |

193.25 g/mol |

IUPAC Name |

2-amino-4-tert-butylpyridine-3-carboxamide |

InChI |

InChI=1S/C10H15N3O/c1-10(2,3)6-4-5-13-8(11)7(6)9(12)14/h4-5H,1-3H3,(H2,11,13)(H2,12,14) |

InChI Key |

NCVRUBYIUPRDHU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C(=NC=C1)N)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Derivative Elaboration of 2 Amino 4 Tert Butyl Nicotinamide

Retrosynthetic Analysis and Key Disconnection Strategies for the Nicotinamide (B372718) Core

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, readily available starting materials. researchgate.netamazonaws.com For 2-Amino-4-(tert-butyl)nicotinamide, the primary disconnections are typically made at the amide bond and the carbon-carbon or carbon-nitrogen bonds connecting the substituents to the pyridine (B92270) ring.

A primary disconnection strategy involves cleaving the amide bond (C-N bond) of the nicotinamide, a type of functional group interconversion (FGI). scribd.comalmerja.net This leads to 2-amino-4-(tert-butyl)nicotinic acid or a derivative thereof, and ammonia (B1221849) or an ammonia equivalent. This is a common and reliable transformation in organic synthesis. almerja.net

A plausible retrosynthetic pathway is outlined below:

| Target Molecule | Precursor 1 | Precursor 2 |

| 2-Amino-4-(tert-butyl)nicotinamide | 2-Amino-4-(tert-butyl)nicotinic acid | Ammonia |

| 2-Amino-4-(tert-butyl)nicotinic acid | A 4-tert-butyl-2-halopyridine derivative | An amino group source |

| A 4-tert-butyl-2-halopyridine derivative | A substituted pyridine | A tert-butylating agent |

Direct and Indirect Approaches for Incorporating the 2-Amino Functionality

The introduction of an amino group at the C2 position of the pyridine ring is a crucial step in the synthesis of 2-Amino-4-(tert-butyl)nicotinamide. This can be achieved through various direct and indirect methods.

Multi-Component Reaction Strategies for 2-Aminonicotinamide Synthesis

Multi-component reactions (MCRs) offer an efficient approach to synthesizing complex molecules like 2-aminonicotinamides in a single step from three or more starting materials. nih.govnih.gov These reactions are highly atom-economical and can rapidly generate molecular diversity. For the synthesis of related 2-aminopyridine (B139424) structures, one-pot syntheses involving the condensation of a ketone, an aldehyde, and a nitrogen source like ammonium (B1175870) acetate (B1210297) have been reported. mdpi.com

A potential MCR approach for the 2-aminonicotinamide core could involve the reaction of a β-ketoester, an enamine, and a cyanoacetamide derivative. While specific examples for 2-Amino-4-(tert-butyl)nicotinamide are not prevalent in the literature, the general principles of MCRs for pyridine synthesis are well-established. rsc.org

Directed Functionalization Reactions on Pyridine Rings

Directed functionalization reactions provide a powerful tool for regioselective C-H activation and the introduction of functional groups at specific positions on the pyridine ring. nih.govrsc.org The nitrogen atom in the pyridine ring can act as an directing group, facilitating functionalization at the C2 position. nih.gov

One approach is the direct amination of the pyridine ring. Reagents have been developed that can selectively introduce an amino group at the C2 position of pyridines. galchimia.com These methods often involve the activation of the pyridine nitrogen, followed by nucleophilic attack of an aminating agent. galchimia.com Another strategy involves the conversion of the pyridine to its N-oxide, which activates the C2 and C6 positions for nucleophilic substitution.

Transition-metal-catalyzed cross-coupling reactions are also widely used. For instance, a pre-functionalized pyridine, such as a 2-halopyridine, can be coupled with an amine source in the presence of a suitable catalyst (e.g., palladium or copper) and ligand.

Stereoselective Synthesis and Chiral Resolution Techniques for Analogues (if applicable)

The parent compound, 2-Amino-4-(tert-butyl)nicotinamide, is achiral and therefore does not require stereoselective synthesis or chiral resolution. However, if chiral centers were to be introduced into its analogues, for example, by modification of the tert-butyl group or derivatization of the amine or amide functionalities with chiral moieties, then stereoselective methods would become relevant.

For such hypothetical chiral analogues, stereoselective synthesis could be achieved using chiral catalysts or chiral auxiliaries. Chiral resolution techniques, such as the formation of diastereomeric salts with a chiral resolving agent followed by separation, or chiral chromatography, could be employed to separate enantiomers. The choice of method would depend on the specific structure of the chiral analogue. The importance of stereoselectivity is highlighted in syntheses where specific enantiomers exhibit desired biological activity. acs.org

Strategic Introduction and Chemical Modification of the tert-Butyl Moiety

The introduction of the tert-butyl group at the C4 position of the pyridine ring can be accomplished through several synthetic strategies. Friedel-Crafts-type reactions, while common for benzene (B151609) rings, are less straightforward for electron-deficient pyridine rings and often require harsh conditions.

A more common approach involves the use of organometallic reagents. For example, a 4-halopyridine derivative can undergo a cross-coupling reaction with a tert-butyl organometallic reagent, such as tert-butyllithium (B1211817) or a tert-butyl Grignard reagent, in the presence of a suitable catalyst.

Alternatively, the tert-butyl group can be introduced early in the synthesis by starting with a precursor that already contains this moiety. For example, a β-diketone containing a tert-butyl group could be used in a Hantzsch-type pyridine synthesis.

Modification of the tert-butyl group itself is generally challenging due to its chemical inertness. However, in some contexts, replacement of the tert-butyl group with other bulky, metabolically stable groups might be considered for analogue synthesis. nih.gov

Derivatization and Functional Group Interconversion Strategies for the Amine and Amide Functionalities

The 2-amino and 3-carboxamide functionalities of 2-Amino-4-(tert-butyl)nicotinamide offer opportunities for further derivatization and functional group interconversions (FGIs) to generate a library of analogues. solubilityofthings.comorganic-chemistry.orgyoutube.com

Amine Group Derivatization: The primary amino group can undergo a variety of reactions:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines, although controlling the degree of alkylation can be challenging. almerja.net

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce other functional groups.

Amide Group Derivatization and Interconversion: The primary amide functionality can also be modified:

Hydrolysis: Conversion to the corresponding carboxylic acid under acidic or basic conditions.

Dehydration: Transformation into a nitrile group using dehydrating agents like phosphorus oxychloride or trifluoroacetic anhydride.

Hofmann Rearrangement: Conversion of the primary amide to a primary amine with one less carbon atom. youtube.com

N-Alkylation/N-Arylation: The amide nitrogen can be alkylated or arylated under specific conditions.

These derivatization strategies are fundamental in medicinal chemistry for exploring structure-activity relationships. nih.govresearchgate.netmdpi.com

Below is a table summarizing potential derivatizations:

| Functional Group | Reagent/Condition | Product Functional Group |

| 2-Amino | Acyl chloride | Amide |

| 2-Amino | Alkyl halide | Secondary/Tertiary Amine |

| 3-Carboxamide | H₂O, H⁺/OH⁻ | Carboxylic Acid |

| 3-Carboxamide | POCl₃ | Nitrile |

Amide Bond Formation and Structural Diversification

The amide functional group is a cornerstone of medicinal chemistry, present in a significant portion of pharmaceutical compounds. rsc.org The amide bond in 2-Amino-4-(tert-butyl)nicotinamide is a key site for structural diversification. Modification at this position can be achieved either by varying the amine component during the final amidation step of a nicotinic acid precursor or through post-synthetic modifications.

The primary route for creating diversity at the amide position involves the coupling of a 2-amino-4-(tert-butyl)nicotinic acid intermediate with a wide array of primary or secondary amines. This reaction is typically facilitated by standard peptide coupling reagents. Biocatalytic methods, employing enzymes like lipases or acyltransferases, offer a green chemistry approach to amide bond formation, often proceeding under mild, aqueous conditions. rsc.orgresearchgate.net For instance, lipases can catalyze the aminolysis of ester precursors, while other enzyme systems can activate carboxylic acids for reaction with amines. rsc.org

The synthesis of N-acetyl-amino acid-tert-butylamide derivatives showcases a robust solution-phase methodology for coupling hindered amines like tert-butylamine, which can be adapted for nicotinamide synthesis. nih.gov This often involves the use of an activated ester intermediate to facilitate the coupling reaction. nih.gov The structural diversification is achieved by introducing a variety of substituents on the amine nucleophile, thereby modulating the physicochemical properties of the resulting molecule.

Table 1: Examples of Amide Bond Formation Reactions for Structural Diversification

| Starting Material (Precursor) | Reagent/Catalyst | Reaction Type | Potential Product Class | Reference |

|---|---|---|---|---|

| 2-Amino-4-(tert-butyl)nicotinic acid | Primary/Secondary Amine, Coupling Agent (e.g., HATU, HOBt) | Chemical Amidation | N-substituted 2-Amino-4-(tert-butyl)nicotinamides | researchgate.net |

| Ethyl 2-Amino-4-(tert-butyl)nicotinate | Amine, Lipase (e.g., CAL-B) | Biocatalytic Aminolysis | N-substituted 2-Amino-4-(tert-butyl)nicotinamides | rsc.org |

| 2-Amino-4-(tert-butyl)nicotinic acid | Amine, CAR-A Enzyme System | Enzymatic Amidation (via acyl adenylate) | N-substituted 2-Amino-4-(tert-butyl)nicotinamides | rsc.org |

| 2-Amino-4-(tert-butyl)nicotinic acid | tert-Butylamine, Activated Ester Intermediate | Two-Step Chemical Amidation | 2-Amino-4-(tert-butyl)-N-(tert-butyl)nicotinamide | nih.gov |

Chemical Transformations of the 2-Amino Group

The 2-amino group on the pyridine ring of 2-Amino-4-(tert-butyl)nicotinamide is a versatile functional group that can undergo a variety of chemical transformations, serving as a key site for elaborating the core structure into more complex heterocyclic systems. sioc-journal.cn As a class of compounds, 2-aminopyridines are well-known building blocks in organic synthesis due to their dual nucleophilic nature. sioc-journal.cn

One of the most common transformations is its participation in cyclization reactions to form fused azaheterocycles. For example, 2-aminopyridines can react with compounds containing ketones, aldehydes, or esters to construct five- and six-membered ring systems like imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines. sioc-journal.cn Another significant area of transformation involves transition metal-catalyzed cross-coupling reactions. The pyridyl nitrogen can act as a directing group, facilitating C-H activation and subsequent functionalization. rsc.org This allows for the formation of N-aryl-2-aminopyridine derivatives, which are precursors to a multitude of nitrogen-based molecules and phenanthridinone scaffolds. rsc.org

Furthermore, the 2-amino group can react with reagents like alkyl acrylates, leading to the formation of cyclized products. acs.org These transformations highlight the utility of the 2-amino group as a handle for creating a diverse library of analogues with potentially unique biological activities.

Table 2: Potential Chemical Transformations of the 2-Amino Group

| Reaction Type | Reagents/Catalyst | Potential Product Scaffold | Reference |

|---|---|---|---|

| Cyclization/Annulation | α-Haloketones, Alkynes | Imidazo[1,2-a]pyridines | sioc-journal.cn |

| Cross-Coupling/Cyclization | Propargylic alcohols, Rh(III)/Cu(II) catalyst | Indole derivatives | rsc.org |

| N-Arylation/Cyclization | 2-Iodobenzoic acids, Pd(II) catalyst | Phenanthridinones | rsc.org |

| Michael Addition/Cyclization | Alkyl acrylates | Dihydro-pyrido-pyrimidones | acs.org |

Advanced Synthetic Techniques Applicable to 2-Amino-4-(tert-butyl)nicotinamide Analogues (e.g., Sonochemical Methods)

Modern synthetic chemistry increasingly incorporates advanced techniques to improve efficiency, yield, and environmental friendliness. Sonochemistry, the application of ultrasound to chemical reactions, is a prime example of such a technique and is applicable to the synthesis of heterocyclic compounds like the analogues of 2-Amino-4-(tert-butyl)nicotinamide. mdpi.com

Ultrasound irradiation promotes chemical reactions through acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates and often enabling reactions to occur under milder bulk conditions. mdpi.com A key advantage of sonochemical methods is their alignment with the principles of "green chemistry." They can reduce reaction times, lower energy consumption, and often allow for the use of less hazardous solvents, including water. researchgate.net

For instance, a green and efficient one-pot synthesis of 2-amino-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile scaffolds has been developed using ultrasound irradiation in an aqueous medium. researchgate.net This three-component reaction of kojic acid, malononitrile, and aromatic aldehydes demonstrates the power of sonochemistry to assemble complex molecular architectures efficiently. researchgate.net This methodology could be conceptually extended to multicomponent reactions for the synthesis of 2-Amino-4-(tert-butyl)nicotinamide analogues, potentially offering a rapid and environmentally benign route to novel derivatives.

Table 3: Application of Sonochemical Methods in Heterocyclic Synthesis

| Reaction | Key Features of Sonochemical Method | Advantages | Reference |

|---|---|---|---|

| Three-component synthesis of 2-amino-4,8-dihydropyrano[3,2-b]pyran-3-carbonitriles | Ultrasound irradiation, water as solvent | Green solvent, simple procedure, high efficiency | researchgate.net |

| Synthesis of oxide nanostructures | Ultrasound treatment of precursor solution with a precipitating agent | Accelerated growth and crystallization, control over particle size | mdpi.com |

| N-arylation of imidazole | Sonochemical synthesis of Cu₂O catalyst | Efficient catalyst preparation, enhanced reaction rates | mdpi.com |

Molecular Design and Computational Characterization of 2 Amino 4 Tert Butyl Nicotinamide

Quantum Chemical Investigations of 2-Amino-4-(tert-butyl)nicotinamide

Quantum chemical investigations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic structure, reactivity, and stability of 2-Amino-4-(tert-butyl)nicotinamide.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 2-Amino-4-(tert-butyl)nicotinamide, DFT calculations would be employed to determine its optimized geometry, vibrational frequencies, and various electronic properties. These calculations are crucial for predicting the molecule's stability and reactivity. nih.gov

DFT studies on similar heterocyclic compounds, such as pyridine (B92270) derivatives, have demonstrated that the method can accurately predict geometric parameters like bond lengths and angles when compared to experimental data. nih.gov The reactivity of a molecule can be described by various descriptors derived from DFT, such as chemical potential, hardness, and electrophilicity index. For instance, in studies of amino acids with polar uncharged side chains, DFT has been used to calculate these parameters to understand their chemical behavior. nih.gov

A hypothetical DFT analysis of 2-Amino-4-(tert-butyl)nicotinamide would likely reveal the influence of the electron-donating amino group and the bulky tert-butyl group on the electron distribution within the pyridine ring. The calculated thermodynamic properties would offer insights into the molecule's stability under different conditions.

Table 1: Hypothetical Thermodynamic and Electronic Properties of 2-Amino-4-(tert-butyl)nicotinamide calculated using DFT

| Property | Hypothetical Value |

| Total Energy (Hartree) | -650.123 |

| Dipole Moment (Debye) | 3.45 |

| Chemical Hardness (eV) | 2.15 |

| Electronegativity (eV) | 3.80 |

| Electrophilicity Index (eV) | 3.36 |

This table presents hypothetical data for illustrative purposes.

Analysis of Frontier Molecular Orbitals and Electrostatic Potential Maps

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. taylorandfrancis.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. taylorandfrancis.com For 2-Amino-4-(tert-butyl)nicotinamide, the distribution of HOMO and LUMO would likely be influenced by the substituent groups on the nicotinamide (B372718) core.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. researchgate.netyoutube.com The MEP map helps in identifying the electrophilic and nucleophilic sites. In the case of 2-Amino-4-(tert-butyl)nicotinamide, the MEP map would likely show negative potential (red and yellow regions) around the nitrogen and oxygen atoms, indicating nucleophilic character, while positive potential (blue regions) would be expected around the amino hydrogens, indicating electrophilic character. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies of 2-Amino-4-(tert-butyl)nicotinamide

| Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.95 |

| HOMO-LUMO Gap | 4.30 |

This table presents hypothetical data for illustrative purposes.

Molecular Docking Simulations for Predicting Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug design to predict the binding mode and affinity of a small molecule to a protein target.

Binding Site Prediction and Ligand Orientation Analysis

In a hypothetical molecular docking study of 2-Amino-4-(tert-butyl)nicotinamide, the first step would be to identify a potential protein target. Based on the known activities of other nicotinamide derivatives, a relevant target could be a protein kinase, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov The docking simulation would then predict the most favorable binding pose of the compound within the active site of the protein. This analysis would reveal the spatial arrangement of the ligand and its proximity to key amino acid residues in the binding pocket.

Characterization of Key Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The stability of the protein-ligand complex is determined by various intermolecular interactions. Molecular docking analysis allows for the detailed characterization of these interactions. For 2-Amino-4-(tert-butyl)nicotinamide, key interactions could include:

Hydrogen Bonding: The amino group and the amide group of the compound are potential hydrogen bond donors and acceptors. These could form hydrogen bonds with polar residues in the protein's active site.

π-π Stacking: The pyridine ring of the nicotinamide core could engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site. nih.govnih.gov

Hydrophobic Interactions: The tert-butyl group would likely be involved in hydrophobic interactions with nonpolar residues.

Table 3: Hypothetical Intermolecular Interactions between 2-Amino-4-(tert-butyl)nicotinamide and a Protein Target

| Interaction Type | Interacting Ligand Atom/Group | Interacting Protein Residue |

| Hydrogen Bond | Amino group (donor) | Aspartic Acid |

| Hydrogen Bond | Carbonyl oxygen (acceptor) | Lysine |

| π-π Stacking | Pyridine ring | Phenylalanine |

| Hydrophobic | tert-butyl group | Leucine, Valine |

This table presents hypothetical data for illustrative purposes.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Binding Stability

Analysis of Protein-Ligand Complex Dynamics

To understand the interaction of 2-Amino-4-(tert-butyl)nicotinamide with a putative protein target, molecular dynamics (MD) simulations are an indispensable tool. nih.govmdpi.com These simulations model the movement of every atom in the protein-ligand system over time, providing insights into the stability of the binding pose and the nature of the interactions.

The process would begin with the docking of 2-Amino-4-(tert-butyl)nicotinamide into the active site of its target protein. Following this, the entire complex is placed in a simulated physiological environment, including water molecules and ions. The MD simulation then calculates the forces between atoms and their subsequent motions, generating a trajectory of the complex's dynamics.

Key analyses from MD simulations would include:

Root Mean Square Deviation (RMSD): To assess the stability of the compound in the binding pocket. A stable RMSD for the ligand suggests a consistent binding mode.

Root Mean Square Fluctuation (RMSF): To identify which amino acid residues of the protein are flexible or rigid upon ligand binding. This can highlight key residues involved in the interaction.

Hydrogen Bond Analysis: To quantify the number and duration of hydrogen bonds formed between 2-Amino-4-(tert-butyl)nicotinamide and the protein, which are critical for binding affinity.

Interaction Fingerprints: These analyses provide a detailed map of all contacts (hydrophobic, ionic, etc.) between the ligand and the protein throughout the simulation.

A hypothetical data table summarizing such an analysis is presented below.

| Simulation Time (ns) | Ligand RMSD (Å) | Number of Hydrogen Bonds | Key Interacting Residues |

| 0-10 | 0.5 - 1.2 | 2-4 | Asp120, Tyr150, Gln80 |

| 10-20 | 0.8 - 1.5 | 3-5 | Asp120, Tyr150, Ser82 |

| 20-30 | 1.0 - 1.6 | 2-3 | Asp120, Tyr150, Gln80 |

| 30-40 | 1.2 - 1.8 | 3-4 | Tyr150, Ser82 |

| 40-50 | 1.5 - 2.0 | 2-3 | Tyr150, Gln80 |

| Note: This table is illustrative and not based on actual experimental data for 2-Amino-4-(tert-butyl)nicotinamide. |

Free Energy Perturbation and Binding Affinity Predictions

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding affinities of a series of related ligands to a target protein. This technique is particularly useful for predicting how small chemical modifications to a parent molecule, such as 2-Amino-4-(tert-butyl)nicotinamide, would affect its binding potency.

FEP calculations involve the "alchemical" transformation of one ligand into another within the protein's binding site and in solution. By calculating the work required for this transformation in both environments, the difference in the free energy of binding (ΔΔG) between the two ligands can be determined with high accuracy.

For 2-Amino-4-(tert-butyl)nicotinamide, FEP could be used to evaluate, for instance, the replacement of the tert-butyl group with other substituents to explore the impact on binding. The results of such a study would guide the synthesis of new analogues with potentially improved affinity.

A hypothetical comparison of binding free energies is shown below.

| Analogue of 2-Amino-4-(tert-butyl)nicotinamide | Modification | Predicted ΔΔG (kcal/mol) |

| Analogue 1 | tert-butyl → isopropyl | +0.8 |

| Analogue 2 | tert-butyl → cyclopropyl | +0.2 |

| Analogue 3 | tert-butyl → phenyl | -1.5 |

| Note: This table is illustrative and not based on actual experimental data for 2-Amino-4-(tert-butyl)nicotinamide. A positive ΔΔG indicates weaker binding than the parent compound, while a negative value suggests stronger binding. |

In Silico Screening and Virtual Library Design for Novel Analogues

In silico screening involves the use of computational methods to search large databases of chemical compounds for molecules that are likely to bind to a specific biological target. Starting with the scaffold of 2-Amino-4-(tert-butyl)nicotinamide, a virtual library of novel analogues could be designed by systematically modifying its chemical structure.

This process would involve:

Defining a Scaffold: The 2-aminonicotinamide core would be kept constant.

Enumerating Substituents: A wide variety of chemical groups would be computationally attached at the 4-position (replacing the tert-butyl group) and other positions.

Virtual Screening: This library of virtual compounds would then be screened against the target protein using docking programs. The compounds would be ranked based on their predicted binding affinity and other properties.

This approach allows for the rapid and cost-effective exploration of a vast chemical space to identify promising new molecules for synthesis and experimental testing.

Computational Approaches for Structure-Activity Relationship (SAR) Elucidation and Prediction

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. For 2-Amino-4-(tert-butyl)nicotinamide and its analogues, computational methods can be used to build predictive SAR models.

Quantitative Structure-Activity Relationship (QSAR) is a key technique in this area. A QSAR model is a mathematical equation that relates the chemical properties of a series of compounds to their biological activity. To build a QSAR model for analogues of 2-Amino-4-(tert-butyl)nicotinamide, the following steps would be taken:

Data Collection: A dataset of analogues with their experimentally measured biological activities (e.g., IC50 values) would be required.

Descriptor Calculation: For each molecule, a set of numerical descriptors representing its physicochemical properties (e.g., molecular weight, logP, polar surface area, electronic properties) would be calculated.

Model Generation: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to find a correlation between the descriptors and the biological activity.

The resulting QSAR model could then be used to predict the activity of new, unsynthesized analogues of 2-Amino-4-(tert-butyl)nicotinamide, thereby prioritizing the most promising candidates for synthesis. The relationship between the size of a substituent at a particular position and its impact on binding affinity is a common SAR finding.

A hypothetical SAR table is presented below.

| Compound | R-group at C4 | Molecular Volume (ų) | Predicted Activity (IC50, µM) |

| 2-Amino-4-(tert-butyl)nicotinamide | tert-butyl | 102.3 | 1.5 |

| Analogue A | isopropyl | 85.6 | 2.8 |

| Analogue B | ethyl | 51.5 | 10.2 |

| Analogue C | methyl | 24.5 | 25.1 |

| Note: This table is illustrative and not based on actual experimental data for 2-Amino-4-(tert-butyl)nicotinamide. It demonstrates a hypothetical trend where larger, bulkier groups at the C4 position lead to higher predicted activity. |

Mechanistic Studies and Biological Target Engagement of 2 Amino 4 Tert Butyl Nicotinamide in Research Models

Biochemical Assays for Enzyme Inhibition and Receptor Binding

Biochemical assays are fundamental in determining the direct interaction between a compound and its putative protein target in a controlled, cell-free environment. These assays are crucial for quantifying the potency and specificity of the compound as an inhibitor or binder.

Nicotinamide (B372718) N-methyltransferase (NNMT) is a key enzyme in metabolism, and its inhibition is a therapeutic strategy for various diseases. nih.govnih.gov To assess the interaction of 2-Amino-4-(tert-butyl)nicotinamide with NNMT, a series of biochemical assays would be conducted.

Enzyme Inhibition Assay: The inhibitory activity of the compound against human NNMT (hNNMT) would typically be measured using a continuous, coupled-enzyme assay. nih.gov In this setup, the activity of NNMT is linked to a detectable signal. For example, the production of S-adenosyl-L-homocysteine (SAH) during the methylation reaction catalyzed by NNMT can be coupled to the enzyme SAH hydrolase (SAHH). The hydrolysis of SAH produces homocysteine, which can then be detected using a thiol-sensitive fluorescent probe, providing a measure of NNMT activity. nih.gov

Inhibition Kinetics: To quantify the inhibitory potency, a dose-response curve would be generated by measuring NNMT activity across a range of 2-Amino-4-(tert-butyl)nicotinamide concentrations. This allows for the calculation of the half-maximal inhibitory concentration (IC₅₀), a key measure of the compound's potency.

Further kinetic studies would be performed to understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This involves measuring reaction rates at various concentrations of both the substrate (nicotinamide) and the inhibitor. The data would be analyzed using models like the Michaelis-Menten equation and visualized with Lineweaver-Burk plots to determine the inhibition constant (Kᵢ).

Direct Binding Assay: Isothermal Titration Calorimetry (ITC) could be used to confirm direct physical binding. ITC measures the heat released or absorbed during the binding event between the compound and the NNMT protein, providing thermodynamic parameters of the interaction, including the dissociation constant (Kₔ), which is a direct measure of binding affinity. nih.gov

Table 1: Illustrative Data Table for NNMT Inhibition This table presents hypothetical data to illustrate the typical parameters measured in biochemical assays for an NNMT inhibitor.

| Parameter | Value | Method |

|---|---|---|

| IC₅₀ | 1.4 µM | SAHH-Coupled Fluorescence Assay |

| Kₔ | 2.7 µM | Isothermal Titration Calorimetry (ITC) |

| Mechanism | Competitive | Michaelis-Menten Kinetic Analysis |

Exploration of Other Enzyme and Receptor Targets (e.g., SIRT1, β-Glucuronidase, VEGFR-2)

To profile the selectivity of 2-Amino-4-(tert-butyl)nicotinamide, its activity would be tested against a panel of other enzymes and receptors.

SIRT1 (Sirtuin 1): As a nicotinamide-utilizing enzyme, SIRT1 is a relevant off-target to assess. nih.gov Its deacetylase activity can be monitored using a fluorescent assay with a substrate peptide. Inhibition would be measured by a decrease in the fluorescent signal generated upon deacetylation. medchemexpress.com

β-Glucuronidase: This enzyme is involved in the metabolism of various substances. nih.gov Its activity can be assayed using a chromogenic or fluorogenic substrate. A reduction in the generation of the colored or fluorescent product in the presence of the test compound would indicate inhibition. nih.govnih.gov

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): As a receptor tyrosine kinase, VEGFR-2 activity is typically assessed through kinase assays. nih.govnih.gov These assays measure the transfer of a phosphate (B84403) group from ATP to a peptide substrate. Inhibition is quantified by a decrease in the phosphorylation of the substrate, often detected using methods like ELISA or radiometric assays. sinobiological.com

Table 2: Example of a Selectivity Screening Panel Setup This table illustrates how the selectivity of a compound would be assessed against various targets.

| Target | Assay Principle | Substrate(s) | Detection Method |

|---|---|---|---|

| SIRT1 | Deacetylase Activity | Fluorogenic acetylated peptide, NAD⁺ | Fluorescence |

| β-Glucuronidase | Hydrolase Activity | 4-MUG (4-Methylumbelliferyl-β-D-glucuronide) | Fluorescence |

| VEGFR-2 | Kinase Activity | Poly(Glu, Tyr) peptide, ATP | ELISA with anti-phosphotyrosine antibody |

Investigation of Cellular Responses in In Vitro Models for Mechanistic Insights

Following biochemical characterization, the effects of 2-Amino-4-(tert-butyl)nicotinamide would be studied in cultured human cells to understand its activity in a more complex biological system.

The engagement of a target by a compound is expected to modulate downstream signaling pathways.

NNMT Inhibition Context: If the compound inhibits NNMT, this would alter the cellular levels of S-adenosyl-L-methionine (SAM) and NAD⁺. uniprot.org This could impact numerous pathways, including those regulated by sirtuins or polyamine biosynthesis. nih.gov The phosphorylation status and expression levels of key proteins in these pathways (e.g., AMPK, mTOR) would be analyzed using Western blotting. nih.gov

VEGFR-2 Inhibition Context: If the compound targets VEGFR-2, its effect on downstream signaling molecules like PLCγ, ERK, and Akt would be assessed in endothelial cells stimulated with VEGF. A reduction in the phosphorylation of these proteins would confirm the inhibition of the VEGFR-2 pathway in a cellular context. sinobiological.com

Confirming that a compound binds its intended target inside a living cell is a critical step in drug discovery. discoverx.com The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. nih.govnih.govmdpi.com

The principle of CETSA is that when a ligand binds to its target protein, it generally increases the protein's thermal stability. mdpi.com In a typical CETSA experiment, cells would be treated with 2-Amino-4-(tert-butyl)nicotinamide or a vehicle control. The cells are then heated to various temperatures, lysed, and the amount of soluble (non-denatured) target protein remaining is quantified, usually by Western blotting. A shift to a higher melting temperature for the target protein in compound-treated cells compared to control cells provides direct evidence of target engagement. nih.gov

For a compound to be effective, it must be able to cross the cell membrane and reach its intracellular target.

Cellular Permeability Assays: The ability of 2-Amino-4-(tert-butyl)nicotinamide to permeate cells would be evaluated using standard in vitro models.

PAMPA (Parallel Artificial Membrane Permeability Assay): This assay assesses a compound's ability to diffuse across an artificial lipid membrane, providing a measure of its passive permeability. nih.gov

Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 human colon adenocarcinoma cells, which differentiate to form a barrier with properties similar to the intestinal epithelium. It is used to predict in vivo drug absorption and can also identify whether a compound is a substrate for efflux transporters. nih.gov

Intracellular Distribution: Advanced microscopy techniques, potentially involving a fluorescently tagged derivative of the compound, could be used to visualize its accumulation and localization within different cellular compartments, such as the cytoplasm, nucleus, or mitochondria.

Table 3: Illustrative Data Table for Cellular Permeability This table presents hypothetical data for permeability assays.

| Assay | Parameter | Result | Classification |

|---|---|---|---|

| PAMPA | Pₑ (10⁻⁶ cm/s) | 13.7 | High Permeability |

| Caco-2 | Pₐₚₚ A→B (10⁻⁶ cm/s) | 11.2 | High Permeability |

| Caco-2 | Efflux Ratio (B→A / A→B) | 0.8 | Not an Efflux Substrate |

Mechanistic Elucidation through In Vivo Preclinical Models

Information regarding the in vivo molecular mechanisms of 2-Amino-4-(tert-butyl)nicotinamide is not available in the reviewed literature.

Impact on Specific Enzyme Activities in Animal Tissues

No studies detailing the impact of 2-Amino-4-(tert-butyl)nicotinamide on the activity of specific enzymes in animal tissues have been identified.

Modulation of Gene Expression Profiles in Preclinical Models

There is no available data from preclinical models that describes how 2-Amino-4-(tert-butyl)nicotinamide may modulate gene expression profiles.

Structure Activity Relationship Sar Analysis of 2 Amino 4 Tert Butyl Nicotinamide Derivatives

Systematic Variation of the tert-Butyl Group and its Impact on Binding and Activity

The substituent at the 4-position of the pyridine (B92270) ring plays a crucial role in the interaction of nicotinamide (B372718) derivatives with their biological targets. While specific studies on the systematic variation of the tert-butyl group in 2-amino-4-(tert-butyl)nicotinamide are not extensively detailed in the provided research, general principles of medicinal chemistry and SAR studies on related structures, such as 4-alkyl-2-aminonicotinamides, offer valuable insights.

A hypothetical systematic variation of the tert-butyl group could involve replacing it with smaller alkyl groups (e.g., isopropyl, ethyl), cyclic groups (e.g., cyclohexyl), or more polar groups to probe the size and nature of the binding pocket. Such studies would clarify whether the bulk of the tert-butyl group is optimal for activity or if smaller or more flexible groups are preferred.

Positional Effects and Substituent Sensitivity of the 2-Amino Functionality

The 2-amino group on the pyridine ring is a critical feature for the biological activity of many nicotinamide derivatives. Its ability to act as a hydrogen bond donor is often essential for anchoring the molecule into the active site of its target protein. nih.gov

Research on antifungal nicotinamide derivatives has demonstrated the importance of the 2-amino group's position. nih.gov In a study of 2-amino-N-(3-isopropylphenyl)nicotinamide and its analogues, moving the amino group from the 2-position to other positions on the pyridine ring resulted in a significant loss of antifungal activity. nih.gov This highlights the specific spatial arrangement required for effective interaction with the biological target.

Furthermore, substitutions on the 2-amino group itself are generally not well-tolerated. The primary amine appears to be crucial for forming key hydrogen bonds. In studies of quinolinyl pyrimidines as NDH-2 inhibitors, both amino groups on the quinolone and pyrimidine (B1678525) rings were found to be critical for activity, likely participating in essential hydrogen-bonding interactions with the target protein. nih.gov

The following table, derived from studies on related nicotinamide derivatives, illustrates the sensitivity of the 2-amino position to modification.

Table 1: Impact of Modifying the 2-Amino Group on Antifungal Activity of Nicotinamide Derivatives

| Compound ID | Modification | Biological Activity (MIC) | Reference |

|---|---|---|---|

| 16g | 2-amino-N-(3-isopropylphenyl)nicotinamide (Baseline) | 0.25 µg/mL | nih.gov |

| 16u-16z | Varied position of the amino group on the pyridine ring | Unhelpful modifications, loss of activity | nih.gov |

| 17, 18a, 18b, 19 | Replacement of pyridine with diazine, pyrimidine, or pyrazine | Disappointing results, though 19 showed moderate activity (4 µg/mL) | nih.gov |

These findings underscore that the 2-amino functionality is a highly sensitive position, and its presence as a primary amine at the 2-position of the nicotinamide scaffold is a key determinant of biological activity in these models. nih.gov

Linker Modifications and their Influence on Molecular Recognition and Target Engagement

While 2-amino-4-(tert-butyl)nicotinamide itself is a small molecule, derivatives can be designed that incorporate linkers to attach other chemical entities. The principles of linker design from other areas of medicinal chemistry are directly applicable.

Linker Length: The length of the linker is a critical parameter. A linker that is too short may cause steric clashes, preventing the two connected parts of the molecule from binding to their respective targets simultaneously. explorationpub.com Conversely, a linker that is too long might not effectively bring the two entities into the required proximity for the desired biological effect. explorationpub.com Studies on PROTACs have shown that even a small change in linker length, such as the addition of just three atoms, can alter the selectivity profile of the molecule. explorationpub.com

Linker Composition: The chemical makeup of the linker influences the physicochemical properties of the derivative, such as solubility, cell permeability, and metabolic stability. explorationpub.com Common linker compositions include polyethylene (B3416737) glycol (PEG) chains, which can enhance solubility, and alkyl chains. explorationpub.com The presence of functionalities like amides or ethers within the linker can also affect properties like cell permeability. explorationpub.com

Attachment Point: The position where the linker is attached to the core scaffold can also influence activity. In one study on PROTACs, attaching the linker to the N-terminus of a peptide motif resulted in a derivative with superior degradative ability compared to one linked at the C-terminus. nih.gov

In the context of 2-amino-4-(tert-butyl)nicotinamide derivatives, a linker could be attached, for example, to the amide nitrogen. The systematic variation of this linker would be crucial for optimizing molecular recognition and target engagement, especially if the goal is to create a bifunctional molecule.

Correlative Studies between Specific Structural Features and Observed Biological Activity in Research Models

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool for understanding the correlation between the chemical structure of a series of compounds and their biological activity. youtube.com These studies generate mathematical models that can predict the activity of novel compounds and guide the design of more potent derivatives. nih.govresearchgate.net

In the context of nicotinamide derivatives, SAR studies have been instrumental in identifying key structural features for antifungal activity. For example, in a series of novel 2-aminonicotinamide derivatives, compounds with a thiophene-based linker and a fluorophenyl group exhibited excellent activity against Candida albicans. nih.gov The most potent compounds in this series had MIC₈₀ values as low as 0.0313 µg/mL. nih.gov

Further correlative studies on antifungal nicotinamides revealed that the combination of a 2-aminopyridine (B139424) moiety and a meta-isopropyl group on the N-phenyl ring was essential for potent activity against C. albicans. nih.gov The lead compound from this study, 16g , not only had a low MIC value but also showed efficacy against fluconazole-resistant strains and was able to inhibit biofilm formation, a key virulence factor for C. albicans. nih.gov

The table below summarizes the biological activity of selected nicotinamide derivatives from a research study, illustrating the correlation between structure and antifungal potency.

**Table 2: Biological Activity of Selected 2-Aminonicotinamide Derivatives Against *C. albicans***

| Compound ID | Key Structural Features | Biological Activity (MIC₈₀ in µg/mL) | Reference |

|---|---|---|---|

| 11g | 2-aminonicotinamide with a (5-(((2-fluorophenyl)amino)methyl)thiophen-2-yl)methyl linker | 0.0313 | nih.gov |

| 11h | 2-aminonicotinamide with a (5-(((3-fluorophenyl)amino)methyl)thiophen-2-yl)methyl linker | 0.0313 | nih.gov |

| 16g | 2-amino-N-(3-isopropylphenyl)nicotinamide | 0.25 | nih.gov |

| 16s | 2-amino-N-(3-chlorophenyl)nicotinamide | 8 (32-fold reduction vs 16g) | nih.gov |

| 16t | 2-amino-N-(3-bromophenyl)nicotinamide | 4 (16-fold reduction vs 16g) | nih.gov |

These correlative studies, which link specific structural modifications to measurable biological outcomes in research models, are fundamental to the process of lead optimization and the rational design of new therapeutic agents based on the 2-amino-4-(tert-butyl)nicotinamide scaffold. nih.govnih.gov

Based on a comprehensive review of publicly available scientific literature, there is insufficient information to generate a detailed article on the chemical compound “2-Amino-4-(tert-butyl)nicotinamide” that specifically addresses the points in the provided outline.

The requested sections concern its role as a chemical probe for cellular pathways, its contributions to understanding nicotinamide metabolism and enzyme function, and its utility in high-throughput screening. Extensive searches did not yield specific research findings, data, or detailed discussions pertaining to "2-Amino-4-(tert-butyl)nicotinamide" in these contexts.

Therefore, it is not possible to provide a scientifically accurate and thorough article that strictly adheres to the requested structure and content requirements. The available information does not support the creation of the specified data tables or detailed research findings for this particular compound.

Future Perspectives and Emerging Research Avenues for 2 Amino 4 Tert Butyl Nicotinamide

Integration with Advanced Omics Technologies for Systems-Level Understanding

The era of systems biology, powered by high-throughput "omics" technologies, offers an unprecedented opportunity to understand the holistic impact of a compound on a biological system. nih.gov For 2-Amino-4-(tert-butyl)nicotinamide, moving beyond single-target interactions to a systems-level perspective is a critical future direction. Integrating genomics, transcriptomics, proteomics, and metabolomics will provide a comprehensive snapshot of the cellular perturbations induced by this molecule. researchgate.net

Genomics and Transcriptomics: Future studies could employ next-generation sequencing (NGS) to identify genetic markers that correlate with sensitivity or resistance to 2-Amino-4-(tert-butyl)nicotinamide. Transcriptomic analysis, using techniques like RNA-Seq, can reveal the global changes in gene expression following treatment, highlighting the signaling pathways and cellular processes that are modulated. mdpi.com This could be particularly insightful in identifying the compound's mechanism of action in disease models.

Proteomics and Metabolomics: Proteomic approaches, such as mass spectrometry-based protein profiling, can identify the direct protein targets of 2-Amino-4-(tert-butyl)nicotinamide and downstream changes in protein expression and post-translational modifications. nih.gov Concurrently, metabolomics can capture the dynamic changes in the cellular metabolome, offering insights into how the compound affects metabolic pathways, such as those related to its nicotinamide (B372718) core. mdpi.com As a precursor to NAD+, nicotinamide and its derivatives play a crucial role in cellular metabolism and energy production. researchgate.net

The true power of this approach lies in the integration of these multi-omics datasets. nih.gov Computational tools will be essential to build comprehensive models of the compound's activity, moving from a linear cause-and-effect understanding to a more dynamic and interconnected network perspective. researchgate.net

Table 1: Hypothetical Multi-Omics Data Integration for 2-Amino-4-(tert-butyl)nicotinamide

| Omics Layer | Potential High-Throughput Technique | Key Data Generated | Potential Insights |

| Genomics | Whole Genome Sequencing (WGS) | Single Nucleotide Polymorphisms (SNPs) | Identification of genetic predispositions for compound efficacy or toxicity. |

| Transcriptomics | RNA-Sequencing (RNA-Seq) | Differentially Expressed Genes (DEGs) | Elucidation of modulated signaling pathways and cellular responses. |

| Proteomics | Mass Spectrometry (MS) | Protein abundance, post-translational modifications | Discovery of direct binding partners and downstream protein-level effects. |

| Metabolomics | Nuclear Magnetic Resonance (NMR), LC-MS | Altered metabolite concentrations | Understanding of the compound's impact on cellular energy and metabolic networks. |

Exploration of Novel Reaction Pathways for Analog Synthesis and Diversification

The chemical scaffold of 2-Amino-4-(tert-butyl)nicotinamide provides a rich foundation for the synthesis of novel analogs with potentially enhanced potency, selectivity, or pharmacokinetic properties. Future research will undoubtedly focus on the exploration of innovative synthetic methodologies to diversify this core structure. nih.gov

One promising avenue is the use of late-stage functionalization techniques. These methods allow for the modification of complex molecules at a late point in the synthetic sequence, enabling the rapid generation of a library of derivatives without the need for de novo synthesis for each analog. This can include C-H activation strategies to introduce new functional groups at various positions on the pyridine (B92270) ring or the tert-butyl group. acs.org

Furthermore, the development of novel catalytic systems, including biocatalysis, could open up new reaction pathways that are not accessible through traditional organic synthesis. acs.org Engineered enzymes could be employed to perform highly selective and stereospecific transformations, leading to the creation of chiral analogs of 2-Amino-4-(tert-butyl)nicotinamide with unique biological activities. acs.org The synthesis of various N-substituted derivatives has been a fruitful strategy for other heterocyclic compounds like nipecotic acid. nih.gov

The goal of such synthetic diversification is to build a comprehensive structure-activity relationship (SAR) profile. By systematically modifying different parts of the molecule—the amino group, the nicotinamide core, and the tert-butyl substituent—researchers can probe the key molecular interactions that govern its biological effects. nih.gov This knowledge is invaluable for the rational design of next-generation compounds. nih.gov

Development of Advanced Biophysical Characterization Techniques for Binding Interactions

A deep understanding of how 2-Amino-4-(tert-butyl)nicotinamide interacts with its biological targets at the molecular level is fundamental to its development. The future of this research will involve the application of increasingly sophisticated biophysical techniques to characterize these binding events with high precision. nih.govnih.gov

Techniques such as Isothermal Titration Calorimetry (ITC) can provide a complete thermodynamic profile of the binding interaction, including affinity (Kd), enthalpy (ΔH), and entropy (ΔS). nmr-bio.com This information is crucial for understanding the driving forces behind the interaction and for optimizing the binding thermodynamics of future analogs.

Surface Plasmon Resonance (SPR) is another powerful tool that can be used to measure the kinetics of binding and dissociation (kon and koff rates). nih.gov This provides a dynamic view of the interaction that is complementary to the thermodynamic data from ITC.

Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled atomic-level insights into binding interactions. nmr-bio.commdpi.com Techniques like Saturation Transfer Difference (STD) NMR and Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion experiments can identify the specific parts of the molecule that are in close contact with the target protein and can reveal conformational changes that occur upon binding.

Table 2: Advanced Biophysical Techniques for Characterizing Interactions of 2-Amino-4-(tert-butyl)nicotinamide

| Technique | Principle | Key Information Provided |

| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding. | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). nmr-bio.com |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to an immobilized target. | Real-time kinetics (kon, koff), binding affinity (Kd). nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Ligand-protein contacts, conformational changes, binding site mapping. nmr-bio.commdpi.com |

| X-ray Crystallography | Diffraction of X-rays by a crystal of the protein-ligand complex. | High-resolution 3D structure of the binding mode. |

| Femtosecond Transient Absorption (fs-TA) | Measures changes in light absorption on an ultrafast timescale. | Investigation of electronic charge transfer processes within the molecule upon excitation. mdpi.com |

The integration of these techniques will provide a multi-faceted and highly detailed picture of the binding interactions of 2-Amino-4-(tert-butyl)nicotinamide, guiding the rational design of more potent and selective molecules.

Further Advancements in Computational Methodologies for Predictive Modeling and Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and chemical research. mdpi.com For 2-Amino-4-(tert-butyl)nicotinamide, future advancements in computational methodologies will play a pivotal role in predicting its biological activities, understanding its mechanism of action, and designing novel analogs with improved properties. nih.gov

The development of more accurate and efficient algorithms for molecular dynamics (MD) simulations will allow for the exploration of the conformational landscape of the molecule and its target proteins over longer timescales. This can provide critical insights into the dynamics of binding and allosteric regulation.

Furthermore, advanced quantum mechanical (QM) calculations can be employed to study the electronic structure of the molecule and its interactions with target proteins in great detail. This can help in understanding the nature of the chemical bonds involved in binding and in predicting reactivity.

The ultimate goal is to create a comprehensive in silico platform that can be used to design novel nicotinamide derivatives with desired biological profiles, thereby reducing the time and cost associated with experimental screening and optimization. nih.govllnl.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-4-(tert-butyl)nicotinamide, and how do reaction conditions impact yield?

- Methodological Answer : The compound can be synthesized via multicomponent reactions or sequential functionalization of nicotinamide scaffolds. For example, tert-butyl groups are introduced using tert-butyl halides or via Suzuki coupling with tert-butyl boronic acids under palladium catalysis. Key factors include:

- Temperature : Reactions often proceed at 80–100°C to balance reactivity and side-product formation.

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) enhances coupling efficiency .

- Solvent : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the product.

Q. How can researchers confirm the structure and purity of 2-Amino-4-(tert-butyl)nicotinamide using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : The tert-butyl group appears as a singlet at ~1.3 ppm (¹H) and 27–30 ppm (¹³C). The aromatic protons of the nicotinamide ring show splitting patterns consistent with substitution (e.g., doublets for adjacent protons at ~8.0–8.5 ppm) .

- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ peaks matching the molecular formula (C₁₀H₁₅N₃O).

- Melting Point : A sharp melting range (e.g., 180–182°C) confirms purity. Discrepancies >2°C suggest impurities .

Advanced Research Questions

Q. What strategies optimize regioselectivity in synthesizing derivatives of 2-Amino-4-(tert-butyl)nicotinamide?

- Methodological Answer : Regioselectivity challenges arise during electrophilic substitution or cross-coupling. Strategies include:

- Directing Groups : Installing temporary groups (e.g., nitro, acetyl) to steer reactivity at specific positions, followed by deprotection .

- Microwave-Assisted Synthesis : Accelerates reaction kinetics, reducing side-product formation. For example, tert-butyl introduction under microwave irradiation (120°C, 20 min) improves yield by 15–20% .

- Computational Modeling : DFT calculations predict reactive sites by analyzing frontier molecular orbitals (HOMO/LUMO) .

Q. How should researchers resolve contradictions in reported biological activity data for nicotinamide analogs like 2-Amino-4-(tert-butyl)nicotinamide?

- Methodological Answer : Contradictions may stem from assay variability or impurities. Steps to address this:

- Reproducibility Checks : Replicate experiments using standardized protocols (e.g., fixed cell lines, identical NAD+ assay kits).

- Impurity Profiling : Use HPLC-MS to detect trace byproducts (e.g., de-tert-butyl derivatives) that may interfere with activity .

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or dose-dependent trends .

Q. What computational tools predict the physicochemical properties and reactivity of 2-Amino-4-(tert-butyl)nicotinamide?

- Methodological Answer :

- PubChem : Provides experimental/logP values, solubility, and toxicity predictions via QSAR models .

- Schrödinger Suite : Molecular dynamics simulations assess binding affinity to NAD+-dependent enzymes (e.g., sirtuins).

- Gaussian Software : Calculates electrostatic potential maps to identify nucleophilic/electrophilic sites for derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.